Evobrutinib

Catalog No.
S527651
CAS No.
1415823-73-2
M.F
C25H27N5O2
M. Wt
429.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Evobrutinib

CAS Number

1415823-73-2

Product Name

Evobrutinib

IUPAC Name

1-[4-[[[6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl]amino]methyl]piperidin-1-yl]prop-2-en-1-one

Molecular Formula

C25H27N5O2

Molecular Weight

429.5 g/mol

InChI

InChI=1S/C25H27N5O2/c1-2-22(31)30-14-12-18(13-15-30)16-27-25-23(24(26)28-17-29-25)19-8-10-21(11-9-19)32-20-6-4-3-5-7-20/h2-11,17-18H,1,12-16H2,(H3,26,27,28,29)

InChI Key

QUIWHXQETADMGN-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Evobrutinib; M-2951; M 2951; M2951; MSC-2364447C; MSC 2364447C; MSC2364447C

Canonical SMILES

C=CC(=O)N1CCC(CC1)CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N

The exact mass of the compound Evobrutinib is 429.2165 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Evobrutinib (CAS 1415823-73-2) is an orally bioavailable, highly selective, irreversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK) [1]. Unlike first-generation oncology-focused BTK inhibitors, evobrutinib was specifically engineered for high kinome selectivity to support chronic dosing in immunological and autoimmune models [2]. It binds covalently to the Cys481 residue in the ATP-binding pocket, providing prolonged target engagement even after rapid systemic clearance[2]. For procurement, it serves as a specialized, low-toxicity BTK probe for peripheral and neuroinflammatory disease research, offering a cleaner off-target profile and superior target-specific reproducibility compared to legacy benchmarks[1].

Substituting evobrutinib with first-generation BTK inhibitors like ibrutinib or reversible analogs like fenebrutinib fundamentally alters experimental outcomes in chronic autoimmune models [1]. Ibrutinib possesses significant off-target activity against EGFR, ITK, and other TEC family kinases, which confounds immunological readouts—such as altering Th1/Th2 skewing via ITK—and introduces dose-limiting toxicities like rash or bleeding in long-term in vivo studies[2]. Reversible inhibitors lack the durable pharmacodynamic effect driven by covalent Cys481 binding, requiring different dosing regimens to maintain target occupancy [2]. Procuring evobrutinib ensures strict Cys481-dependent inhibition with minimal interference from off-target kinase pathways, which is critical for isolating BTK-specific mechanisms in B-cell and myeloid cell biology [1].

Kinome Selectivity and Off-Target Reduction

In a comprehensive 267-kinase panel at 1 µM, evobrutinib demonstrated exceptional selectivity, inhibiting only two off-target kinases (BMX and TEC) by >80% [1]. In direct contrast, the first-in-class comparator ibrutinib inhibited 25 off-target kinases under the same conditions [1]. This dramatic reduction in kinase promiscuity directly mitigates off-target adverse events in chronic studies [2].

Evidence DimensionOff-target kinases inhibited by >80% at 1 µM (267-kinase panel)
Target Compound Data2 off-target kinases (BMX, TEC)
Comparator Or BaselineIbrutinib: 25 off-target kinases
Quantified Difference92% reduction in major off-target kinase interactions
ConditionsIn vitro Millipore KinaseProfiler screen at 1 µM

Procuring evobrutinib eliminates confounding off-target effects in chronic in vivo autoimmune models, ensuring cleaner immunological readouts.

Strict Dependence on Cys481 Covalent Binding

Evobrutinib's potency is strictly driven by its covalent interaction with the Cys481 residue of BTK. Biochemical assays reveal that evobrutinib's IC50 on the BTK C481S mutant is approximately 1100-fold higher (7854 nM) than on wild-type BTK (7.14 nM)[1]. Conversely, ibrutinib maintains significant reversible potency even without covalent binding, showing less than a 3-fold difference between WT (0.93 nM) and C481S (2.45 nM)[1].

Evidence DimensionIC50 shift between Wild-Type BTK and C481S mutant BTK
Target Compound Data~1100-fold shift (7.14 nM WT vs 7854 nM C481S)
Comparator Or BaselineIbrutinib: <3-fold shift (0.93 nM WT vs 2.45 nM C481S)
Quantified Difference>360-fold greater dependence on Cys481 covalent binding
ConditionsBiochemical BTK kinase inhibition assay (WT vs C481S mutant)

Evobrutinib is the optimal chemical probe for validating strictly Cys481-dependent mechanisms without baseline reversible potency confounding the results.

EGFR and ITK Sparing for Improved In Vivo Tolerability

Evobrutinib exhibits minimal inhibition of the Epidermal Growth Factor Receptor (EGFR), with an IC50 of 5800 nM, effectively sparing this pathway at therapeutic doses [1]. It also lacks significant activity against Interleukin-2-inducible T-cell kinase (ITK) [2]. Legacy inhibitors like ibrutinib potently inhibit both EGFR and ITK, which leads to epithelial toxicities (e.g., skin rashes) and unwanted Th1/Th2 T-cell skewing during chronic administration[2].

Evidence DimensionEGFR Inhibition Potency (IC50)
Target Compound DataIC50 = 5800 nM (Minimal inhibition)
Comparator Or BaselineIbrutinib: Potent EGFR and ITK inhibition (IC50 < 10 nM range)
Quantified DifferenceOrders of magnitude lower affinity for EGFR and ITK
ConditionsIn vitro kinase profiling (N-terminal GST-tagged human EGFR / ITK assays)

Ensures viability in long-term animal studies by preventing EGFR-driven toxicities and ITK-mediated T-cell interference commonly seen with first-generation BTK inhibitors.

Potent In Vivo Efficacy in Peripheral Autoimmune Models

In a rat collagen-induced arthritis (CIA) model, daily oral administration of evobrutinib achieved significant, dose-dependent reductions in ankle-swelling and histopathology scores at doses as low as 3 mg/kg/day[1]. This demonstrates robust peripheral target engagement and translation of its high selectivity into functional disease modification without the broad immunosuppression seen with less selective agents [1].

Evidence DimensionIn vivo disease-induced ankle-swelling reduction
Target Compound DataSignificant reduction at 3 mg/kg/day (oral)
Comparator Or BaselineVehicle (progressive swelling)
Quantified DifferenceDose-dependent disease modification at low single-digit mg/kg dosing
ConditionsFemale Lewis rats, semi-established type II collagen arthritis (11-day oral gavage)

Provides a validated, highly potent dosing benchmark for researchers designing peripheral autoimmune and inflammatory disease models.

Chronic Autoimmune Disease Modeling (RA, SLE)

Due to its high kinome selectivity and lack of EGFR/ITK interference, evobrutinib is the preferred BTK inhibitor for long-term in vivo models of rheumatoid arthritis and systemic lupus erythematosus [1]. It avoids the dose-limiting toxicities and T-cell skewing artifacts associated with ibrutinib, allowing researchers to isolate B-cell and myeloid-driven pathologies.

Covalent Binding Mechanism and Structural Biology Studies

Because its potency is strictly dependent on the Cys481 residue—exhibiting an 1100-fold drop in activity against C481S mutants—evobrutinib serves as an ideal negative-control-paired probe [2]. It is highly recommended for target engagement assays where researchers must differentiate between covalent inactivation and reversible baseline affinity.

Neuroinflammation and Microglia Modulation

Evobrutinib is utilized in multiple sclerosis research to study the modulation of B-cells and CNS-resident microglia[3]. It offers a specific pharmacokinetic profile that balances robust peripheral target occupancy with detectable CNS exposure, making it suitable for models where peripheral immune modulation is a primary driver of CNS pathology.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

429.21647512 Da

Monoisotopic Mass

429.21647512 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZA45457L1K

Drug Indication

Treatment of multiple sclerosis

Wikipedia

Evobrutinib

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023

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